

In-Depth Technical Guide: 4-fluoro MBZP (CAS No. 144734-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-fluoro MBZP	
Cat. No.:	B15617477	Get Quote

For Researchers, Scientists, and Drug Development Professionals

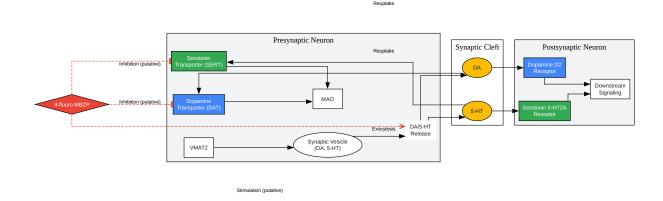
Introduction

This technical guide provides a comprehensive overview of the research and available data on the compound with CAS number 144734-44-1, identified as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, and commonly known as **4-fluoro MBZP** (4-FMBZP). This compound is classified as a piperazine derivative and has emerged as a novel psychoactive substance (NPS) with presumed stimulant properties.[1] Due to its structural similarity to other benzylpiperazines, it is believed to exert its effects through interaction with monoamine systems in the central nervous system, particularly serotonergic and dopaminergic pathways. [1] This document summarizes the current state of knowledge, including its chemical properties, analytical characterization, and presumed pharmacological profile, and provides detailed experimental protocols relevant to its study.

Chemical and Physical Properties

4-fluoro MBZP is a synthetic compound belonging to the benzylpiperazine class. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	144734-44-1	[2]
Formal Name	1-[(4-fluorophenyl)methyl]-4- methyl-piperazine	[2]
Synonyms	4-fluoro Methylbenzylpiperazine, 4F- MBZP	[1]
Molecular Formula	C12H17FN2	[2]
Molecular Weight	208.3 g/mol	[2]
Appearance	Solid (hydrochloride salt)	[3]
Purity	≥98% (as a reference standard)	[2]
Solubility	Methanol: 10 mg/mL	[2]


Presumed Pharmacological Profile

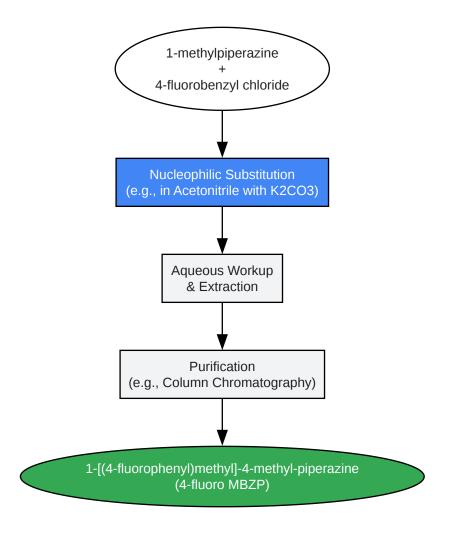
While specific pharmacological studies on **4-fluoro MBZP** are limited, its mechanism of action is inferred from its structural relationship to benzylpiperazine (BZP) and other phenylpiperazine derivatives.[1][4] It is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor, with a potential affinity for serotonin 5-HT₂ receptors.[4][5]

Putative Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway for benzylpiperazine derivatives, including **4-fluoro MBZP**, at a synapse. This pathway is based on the known mechanisms of similar compounds and represents a plausible, though not experimentally confirmed, model for **4-fluoro MBZP**'s action.

Click to download full resolution via product page

Putative mechanism of action of **4-fluoro MBZP** at the synapse.


Experimental Protocols

Detailed experimental data for **4-fluoro MBZP** is primarily available from analytical studies. The following protocols are based on published methodologies for the characterization of this compound and standard assays for evaluating the biological activity of similar substances.

Synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine

While a specific synthesis protocol for **4-fluoro MBZP** has not been published in peer-reviewed literature, a plausible method based on the synthesis of other N-benzylpiperazine derivatives is outlined below.[6][7]

Click to download full resolution via product page

A plausible synthetic workflow for **4-fluoro MBZP**.

Materials:

- 1-methylpiperazine
- · 4-fluorobenzyl chloride
- Potassium carbonate (K₂CO₃)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous sodium bicarbonate

- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a stirred solution of 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile, add 4-fluorobenzyl chloride (1.0 equivalent) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.

Analytical Characterization

The following methods are based on the analytical characterization of **4-fluoro MBZP** reported by Algar et al. (2024).[8][9]

- 4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
- Instrumentation: Agilent 7890B GC coupled to a 7250 QTOF mass spectrometer.
- Column: Agilent J&W HP-5MS (30 m x 0.25 mm x 0.25 μm).

- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Initial temperature of 50°C, ramped to 300°C at 15°C/min, hold for 5 min.
- Injection: 1 μL, splitless mode.
- MS Ionization: Electron ionization (EI) at 70 eV.
- Mass Range: m/z 35-600.
- 4.2.2. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
- Instrumentation: High-resolution UPLC-ESI-MS/MS system.
- Column: Suitable C18 reversed-phase column.
- Mobile Phase: Gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Ionization: Positive electrospray ionization (ESI+).
- Analysis: Full scan and product ion scan modes.
- 4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: Bruker Avance III HD 600 MHz spectrometer.
- Solvent: Deuterated chloroform (CDCl₃).
- Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC).

In Vitro Biological Assays (Representative Protocols)

The following are representative protocols for assays that would be used to characterize the biological activity of **4-fluoro MBZP**. Specific experimental data for **4-fluoro MBZP** using these methods is not yet available.

4.3.1. 5-HT₂A Receptor Radioligand Binding Assay This assay would determine the binding affinity of **4-fluoro MBZP** for the 5-HT₂A receptor.

Materials:

- Membrane preparations from cells expressing human 5-HT₂A receptors.
- [3H]ketanserin (radioligand).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., ketanserin).
- 96-well filter plates.
- · Scintillation cocktail and counter.

Procedure:

- In a 96-well plate, combine the receptor membrane preparation, varying concentrations of 4fluoro MBZP (or vehicle), and a fixed concentration of [3H]ketanserin.
- To determine non-specific binding, a separate set of wells will contain the membrane preparation, [3H]ketanserin, and a high concentration of unlabeled ketanserin.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value of **4-fluoro MBZP** by non-linear regression analysis and calculate the K_i value using the Cheng-Prusoff equation.

4.3.2. Monoamine Transporter Uptake Assay This assay would measure the ability of **4-fluoro MBZP** to inhibit the reuptake of dopamine and serotonin by their respective transporters.

Materials:

- Rat brain synaptosomes (or cells expressing DAT and SERT).
- [3H]dopamine and [3H]serotonin.
- Assay buffer (e.g., Krebs-Ringer-HEPES).
- Known uptake inhibitors for positive controls (e.g., GBR 12909 for DAT, fluoxetine for SERT).

Procedure:

- Pre-incubate synaptosomes with varying concentrations of 4-fluoro MBZP or control compounds.
- Initiate the uptake reaction by adding [3H]dopamine or [3H]serotonin.
- Incubate for a short period at 37°C.
- Terminate the uptake by rapid filtration and washing with ice-cold buffer.
- Quantify the radioactivity retained by the synaptosomes using a scintillation counter.
- Determine the IC₅₀ values for the inhibition of dopamine and serotonin uptake.

Data Presentation

The following tables summarize the key analytical data for **4-fluoro MBZP** as reported in the literature.

Table 1: GC-MS Data

Parameter	Value	Reference
Retention Index (Kovats)	Not reported	
Major Fragment Ions (m/z)	91, 109, 133, 208	[8]

Table 2: High-Resolution Mass Spectrometry Data

lon	Calculated m/z	Measured m/z	Reference
[M+H]+	209.1449	209.1448	[8]

Table 3: NMR Spectroscopic Data (1H and 13C in CDCl3)

Position	¹ Η δ (ppm), multiplicity, J (Hz)	¹³ C δ (ppm)	Reference
Benzyl-CH₂	3.46, s	62.9	[8]
Piperazine-CH₂	2.65-2.35, m	55.1, 53.0	[8]
N-CH ₃	2.29, s	46.1	[8]
Aromatic-CH	7.27, dd, 8.6, 5.5	131.0 (d, J=7.9)	[8]
Aromatic-CH	6.99, t, 8.7	115.2 (d, J=21.3)	[8]
Aromatic-C	-	133.9 (d, J=3.2)	[8]
Aromatic-C-F	-	162.2 (d, J=245.2)	[8]

Conclusion

4-fluoro MBZP (CAS No. 144734-44-1) is a recently identified novel psychoactive substance with a presumed stimulant and serotonergic profile. While detailed pharmacological characterization is currently lacking in the public domain, its structural similarity to known monoamine releasers and reuptake inhibitors provides a strong basis for its putative mechanism of action. The analytical data presented provide a robust foundation for its identification in forensic and research settings. Further research is required to fully elucidate its

pharmacological and toxicological properties, including its specific interactions with monoamine transporters and receptors. The experimental protocols outlined in this guide offer a framework for conducting such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. EP0847999B1 N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them Google Patents [patents.google.com]
- 7. CN1634901A Process for preparing N-benzyl piperazine Google Patents [patents.google.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-fluoro MBZP (CAS No. 144734-44-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617477#cas-number-144734-44-1-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com